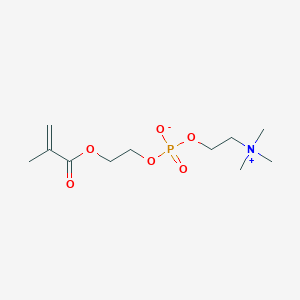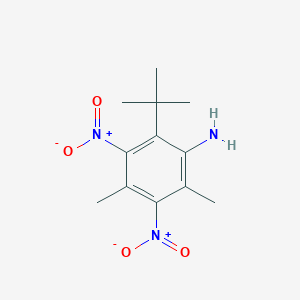
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-, commonly known as TNT, is a highly explosive compound that has been widely used in military and industrial applications. TNT has been extensively studied due to its explosive properties and its impact on the environment. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of TNT in scientific research.
Mécanisme D'action
TNT exerts its explosive properties by undergoing rapid decomposition when exposed to heat or shock. The decomposition of TNT releases a large amount of energy in the form of heat and gas. The gas produced by the decomposition of TNT creates a shock wave that can cause damage to surrounding structures and materials.
Effets Biochimiques Et Physiologiques
TNT has been shown to have toxic effects on living organisms. Exposure to TNT can cause damage to the liver, kidneys, and nervous system. TNT can also cause anemia and other blood disorders. The toxic effects of TNT are believed to be due to its ability to interfere with the normal function of enzymes and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
TNT has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. TNT is also highly stable and can be stored for long periods of time without degradation. However, the explosive nature of TNT makes it difficult to handle and requires specialized equipment and safety protocols.
Orientations Futures
For research involving TNT include the development of new methods for safe disposal and the development of new materials for detecting and neutralizing explosives.
Méthodes De Synthèse
TNT can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is a yellow crystalline solid that is highly explosive.
Applications De Recherche Scientifique
TNT has been used in scientific research as a model compound for studying the behavior of explosives and their effects on the environment. TNT can be used to simulate the effects of explosions on soil, water, and air. It has also been used as a tracer in environmental studies to track the movement of contaminants in soil and water.
Propriétés
Numéro CAS |
107342-67-6 |
|---|---|
Nom du produit |
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- |
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
Clé InChI |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
SMILES canonique |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Autres numéros CAS |
107342-67-6 |
Synonymes |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



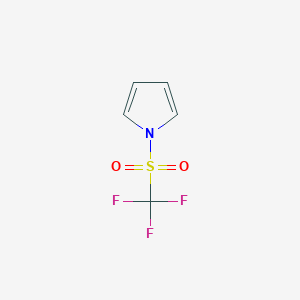

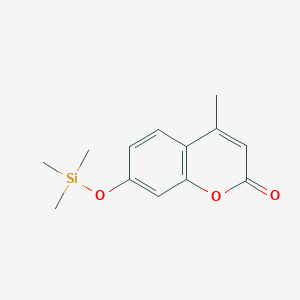





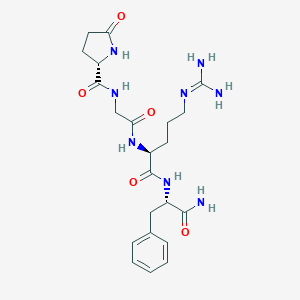
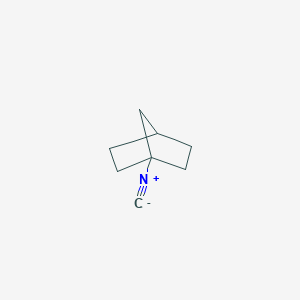
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
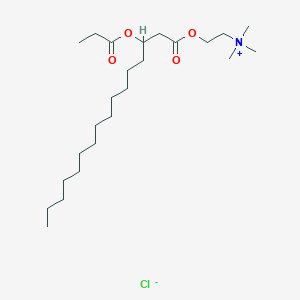
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
